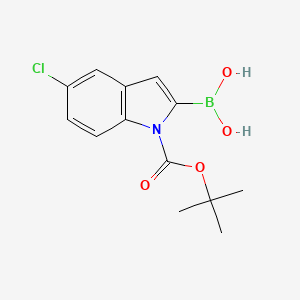

1-Boc-5-chloro-1h-indole-2-boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Boc-5-chloro-1h-indole-2-boronic acid is a useful research compound. Its molecular formula is C13H15BClNO4 and its molecular weight is 295.53 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Application in Sugar-Boronic Ester Formation

1-Boc-5-chloro-1h-indole-2-boronic acid shows potential in the formation of boronic esters with sugars in water. This process is significant for its selectivity in binding with oligosaccharides, particularly in maltodextrins. The binding constants for maltodextrins increase with the chain length or repetition numbers of the glucose unit, indicating a notable specificity in sugar-binding equilibria and a potential application in selective sugar detection and analysis (Nagai et al., 1993).

Role in Catalysis and Organic Synthesis

The compound is relevant in Rh(III)-catalyzed coupling reactions, particularly in the selective formation of C-C and C-C/C-N bonds. This suggests its role in facilitating diverse product formation in organic synthesis, highlighting its importance in the development of new chemical compounds (Zheng et al., 2014).

Intermediate in HIV Drug Development

This compound serves as a key intermediate in synthesizing compounds for inhibiting HIV non-nucleoside reverse transcriptase. The synthesis involves a series of steps including Boc protection, iodination, and cyclization, demonstrating the compound's utility in the pharmaceutical development of antiviral drugs (Mayes et al., 2010).

Applications in Boronic Acid Chemistry

The compound's boronic acid moiety allows for its utilization in various chemical reactions. For instance, it can be used for the preparation of 2-indolyl borates, demonstrating its versatility in organic chemistry and potential applications in synthesizing various organic molecules (Vazquez et al., 2002).

Utility in Luminescence Studies

The this compound can be part of studies investigating the effects of substituent groups on the luminescence of boron complexes. Such studies are crucial for understanding how luminescence can be tuned for potential applications in optoelectronics and bio-imaging (Liu et al., 2002).

Involvement in Boronic Acid-Catalyzed Reactions

The compound's involvement in boronic acid-catalyzed reactions highlights its utility in facilitating various organic transformations. This includes the catalytic activation of hydroxy groups to promote their transformation into useful products under mild conditions, underscoring its significance in organic synthesis and catalysis (Hall, 2019).

Mécanisme D'action

Target of Action

Boronic acids and their derivatives are known to form reversible non-ionic bonds with nucleophilic biological compounds such as enzyme residues, nucleic acids, or hydroxyl groups from carbohydrates .

Mode of Action

The compound is a boronic acid derivative, which is often used in Suzuki-Miyaura cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction . The compound, being a boronic acid derivative, participates in this reaction, affecting the biochemical pathways involved in carbon–carbon bond formation.

Pharmacokinetics

It is known that the introduction of a boronic acid group to bioactive molecules can modify their selectivity, physicochemical, and pharmacokinetic characteristics .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of various complex organic compounds, potentially with significant biological activity.

Action Environment

The efficacy and stability of the compound, like other boronic acids, can be influenced by environmental factors such as temperature, pH, and the presence of other reactive species. For instance, the compound is typically stored at a temperature of -20°C , indicating that lower temperatures may be necessary for its stability.

Propriétés

IUPAC Name |

[5-chloro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BClNO4/c1-13(2,3)20-12(17)16-10-5-4-9(15)6-8(10)7-11(16)14(18)19/h4-7,18-19H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHBMFEBTZKYPED-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400743 |

Source

|

| Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

475102-12-6 |

Source

|

| Record name | 1-(1,1-Dimethylethyl) 2-borono-5-chloro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=475102-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-5-chloro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-pyrrol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B1276685.png)